InChI=1S/C12H18N2.2ClH.H2O/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11;;;/h1-5,12H,6-10,13H2;2*1H;1H2
.
1-Benzylpiperidin-4-amine dihydrochloride hydrate is classified as a piperidine derivative. It is primarily recognized for its role as a muscarinic receptor antagonist, which makes it relevant in the treatment of conditions such as overactive bladder and other urinary disorders . The compound is often used in pharmaceutical formulations due to its pharmacological properties.
The synthesis of 1-benzylpiperidin-4-amine dihydrochloride hydrate can be achieved through several methods. One notable method involves the following steps:
The reaction conditions typically involve refluxing in solvents such as dichloromethane and using reagents like thionyl chloride and diisobutylaluminum hydride under controlled temperatures.
The molecular structure of 1-benzylpiperidin-4-amine dihydrochloride hydrate consists of a piperidine ring substituted with a benzyl group at the nitrogen atom. The molecular formula can be represented as , indicating the presence of two hydrochloride groups in its dihydrochloride salt form. The compound's structure can be analyzed using various spectroscopic techniques including Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, which provide insights into the functional groups and molecular interactions present within the compound .
1-Benzylpiperidin-4-amine dihydrochloride hydrate participates in various chemical reactions typical of amines and piperidines:
The mechanism of action for 1-benzylpiperidin-4-amine dihydrochloride hydrate primarily involves antagonism at muscarinic acetylcholine receptors. By binding to these receptors, it inhibits their activation by acetylcholine, leading to decreased activity in pathways associated with smooth muscle contraction in the bladder. This mechanism is particularly beneficial in treating overactive bladder conditions by reducing involuntary contractions and increasing bladder capacity .
The physical properties of 1-benzylpiperidin-4-amine dihydrochloride hydrate include:
Chemical properties include:
1-Benzylpiperidin-4-amine dihydrochloride hydrate has significant applications in medicinal chemistry:
Alkylation of piperidine at the nitrogen atom constitutes the foundational step in synthesizing 1-benzylpiperidin-4-amine derivatives. A robust method involves reacting piperidine-4-amine with benzyl bromide under mild conditions. Optimized protocols employ cesium carbonate (Cs₂CO₃) as a base in acetone/toluene solvent systems at ambient temperature (20°C), achieving yields of ~79% after 24 hours. This base facilitates efficient deprotonation of the piperidine nitrogen while minimizing O-alkylation side products. Alternative benzylating agents like benzyl chloride require elevated temperatures or phase-transfer catalysts but offer cost advantages. Crucially, stoichiometric control of benzyl bromide (1.0 equivalent) prevents dialkylation, while light-sensitive alkylations (e.g., using propargyl bromide) necessitate reaction vessel wrapping with aluminum foil [1] [9].
Table 1: Alkylation Conditions for N-Benzylpiperidine Synthesis
Base | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
Cs₂CO₃ | Acetone/Toluene | 20 | 24 | 79 |
K₂CO₃ | Acetonitrile | 80 | 12 | 65 |
NaH | THF | 0 → RT | 6 | 72 |
Ketone intermediates serve as pivotal precursors for 4-aminopiperidine functionalization. 1-Benzyl-4-piperidone (CAS 3612-20-2) undergoes condensation with nitrogen nucleophiles like acetylhydrazide to form Schiff bases (imines). Subsequent reduction is critical for converting the imine to the amine. Sodium borohydride (NaBH₄) in ethanol/THF mixtures efficiently reduces N′-(1-benzylpiperidin-4-ylidene)acetohydrazide, yielding N′-(1-benzylpiperidin-4-yl)acetohydrazide (85% yield after recrystallization from ethanol). Hydrolysis of such acylated derivatives under acidic or basic conditions can then unmask the primary amine, though this step requires optimization to avoid piperidine ring degradation. Direct reductive amination of 1-benzyl-4-piperidone using ammonium acetate and sodium cyanoborohydride offers a streamlined alternative, bypassing intermediate hydrolysis [4] [7].
Table 2: Key Transformations in 4-Aminopiperidine Synthesis
Reaction Type | Reagents/Conditions | Key Intermediate/Product | Yield (%) |
---|---|---|---|
Schiff Base Formation | Acetylhydrazide, Ethanol, RT, overnight | N′-(1-Benzylpiperidin-4-ylidene)acetohydrazide | 90 |
Borohydride Reduction | NaBH₄, Ethanol/THF, 0°C → RT | N′-(1-Benzylpiperidin-4-yl)acetohydrazide | 85 |
Reductive Amination | NH₄OAc, NaBH₃CN, MeOH, RT | 1-Benzylpiperidin-4-amine | 70-75 |
Protecting group strategies are indispensable for ensuring chemoselective reactions on the piperidine ring. The tert-butoxycarbonyl (Boc) group is widely employed for 4-aminopiperidine protection due to its orthogonal deprotection under mild acidic conditions (e.g., HCl/dioxane or trifluoroacetic acid). Catalytic hydrogenolysis effectively cleaves benzyl groups from the piperidine nitrogen using palladium on carbon (Pd/C) under H₂ atmosphere, but this method risks simultaneous reduction of other sensitive functionalities. For acid-sensitive compounds, Cbz (benzyloxycarbonyl) deprotection via hydrogenolysis offers an alternative. Critical considerations include catalyst loading (typically 5–10% Pd/C), reaction pressure (1–3 atm H₂), and solvent choice (methanol or ethyl acetate). After deprotection, dihydrochloride salt formation occurs via treatment with hydrochloric acid, with hydrate stabilization favored during crystallization from aqueous-organic solvents [5] [9].
Hydrate stability in 1-benzylpiperidin-4-amine dihydrochloride hinges on solvent composition and crystallization kinetics. Polar protic solvents like ethanol/water mixtures facilitate hydrate formation through hydrogen-bonding networks. Studies indicate that slow water incorporation during salt formation (e.g., adding aqueous HCl to the free base dissolved in ethanol) yields crystals with defined stoichiometry (typically monohydrate). Optimal water activity (a_w) ranges between 0.7–0.9 during crystallization to ensure consistent hydrate formation without inducing deliquescence. Kinetic studies reveal that cooling rates profoundly impact crystal morphology: rapid cooling induces metastable anhydrous forms, while controlled cooling (0.5°C/min) favors stable hydrate crystals. Acetone/water systems are less effective, often yielding solvates or anhydrous material [4] [5].
Table 3: Solvent Systems for Hydrate Crystallization
Solvent System | Water Content (%) | Cooling Rate (°C/min) | Hydrate Stability | Crystal Morphology |
---|---|---|---|---|
Ethanol/Water | 15–20 | 0.5 | Stable monohydrate | Prismatic needles |
Methanol/Water | 10–15 | 1.0 | Variable hydrate | Thin plates |
IPA/Water | 20–30 | 0.2 | Stable monohydrate | Blocky crystals |
Acetone/Water | 5–10 | Rapid | Anhydrous/solvate | Aggregates |
Final purification of 1-benzylpiperidin-4-amine dihydrochloride hydrate demands judicious technique selection. Crystallization remains the gold standard for salt hydrate isolation, offering superior purity control and solvent inclusion management. Ethanol/water mixtures (typically 4:1 ratio) enable high recovery (>85%) of analytically pure monohydrate crystals after recrystallization. Conversely, column chromatography on silica gel is suitable for purifying the free base or protected intermediates but presents challenges for polar hydrochloride salts due to poor resolution and potential hydrolysis. Reverse-phase chromatography (C18 column, methanol/water with 0.1% TFA) can resolve salts but risks introducing acidic impurities. Critical crystallization parameters include:
Table 4: Purification Method Comparison
Method | Purity (%) | Yield (%) | Hydrate Control | Key Limitation |
---|---|---|---|---|
Ethanol/Water Crystallization | >99.5 | 85–90 | Excellent | Slow crystallization kinetics |
IPA/Water Crystallization | 99 | 80–85 | Good | Potential isopropanol solvate |
Silica Gel Chromatography | 95–98 | 60–75 | Poor | Decomposition on column |
Reverse-Phase HPLC | >99 | 50–65 | Moderate | TFA contamination risk |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1